

Application Notes and Protocols for MI-503 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MI-503

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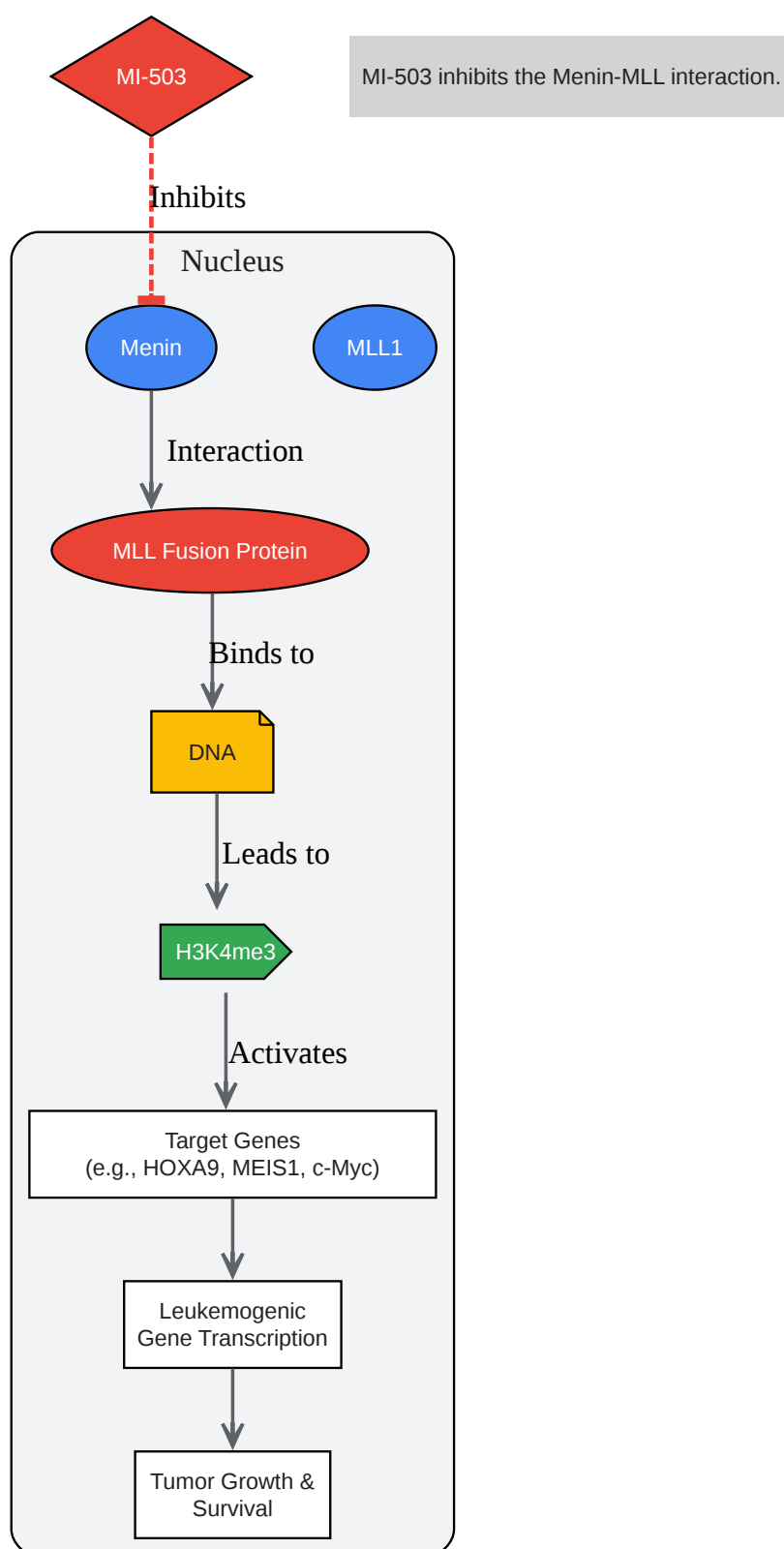
These application notes provide a comprehensive overview and detailed protocols for the administration of **MI-503**, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in mouse xenograft models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of **MI-503**.

Mechanism of Action

MI-503 functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemia, such as those with MLL rearrangements.^{[1][2]} This disruption leads to a decrease in the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.^{[3][4]} The inhibition of the menin-MLL interaction ultimately results in the suppression of tumor growth and has shown efficacy in various cancer models, including MLL-rearranged leukemia, osteosarcoma, and hepatocellular carcinoma.^{[4][5][6]}

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **MI-503**.



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Caption: **MI-503** disrupts the Menin-MLL fusion protein interaction.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **MI-503** across different mouse xenograft models as reported in various studies.

Table 1: Efficacy of **MI-503** in MLL Leukemia Xenograft Models

Cell Line	Mouse Strain	MI-503 Dose	Administration Route	Dosing Schedule	Outcome	Reference
MV4;11	BALB/c nude	60 mg/kg	Intraperitoneal (i.p.)	Once daily	>80% reduction in tumor volume; complete tumor regression in 2/6 mice.	[4]
MLL-AF9	-	-	-	-	Marked delay in leukemia progression and reduced tumor burden.	[3]

Table 2: Efficacy of **MI-503** in Osteosarcoma Xenograft Models

Cell Line	Mouse Strain	MI-503 Dose	Administration Route	Dosing Schedule	Outcome	Reference
143B	-	10 mg/kg	Intraperitoneal (i.p.)	Once daily for 13 days	Significant inhibition of tumor growth.	[5]

Table 3: Efficacy of **MI-503** in Hepatocellular Carcinoma (HCC) Xenograft Models

Cell Line	Mouse Strain	MI-503 Dose	Administration Route	Dosing Schedule	Outcome	Reference
HepG2	Athymic nude	35 mg/kg	Intraperitoneal (i.p.)	Once daily	>50% reduction in tumor growth.	[6]
Hep3B	Athymic nude	35 mg/kg	Intraperitoneal (i.p.)	Once daily	>50% reduction in tumor growth.	[6]

Experimental Protocols

I. Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Materials:

- Cancer cell line of interest (e.g., MV4;11, 143B, HepG2)
- 4-6 week old female BALB/c nude or athymic nude mice

- Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
- Syringes and needles (27-30 gauge)
- Animal handling and restraint equipment
- Anesthetic (e.g., isoflurane)

Procedure:

- Culture the selected cancer cells under standard conditions to achieve the desired number for injection.
- Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5×10^7 cells/mL.
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., $\sim 100 \text{ mm}^3$).

II. Preparation and Administration of MI-503

This protocol outlines the preparation of **MI-503** for intraperitoneal administration.

Materials:

- **MI-503** compound
- Vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

- Syringes and needles (27-30 gauge)

Procedure:

- Calculate the required amount of **MI-503** based on the desired dose and the number and weight of the mice.
- Prepare the vehicle solution. For example, to prepare 1 mL of vehicle, mix 250 µL DMSO, 250 µL PEG400, and 500 µL PBS.[3]
- Dissolve the calculated amount of **MI-503** in the vehicle to achieve the final desired concentration.
- Vortex the solution thoroughly to ensure complete dissolution.
- Administer the **MI-503** solution to the mice via intraperitoneal (i.p.) injection once daily. The injection volume should be calculated based on the mouse's body weight (e.g., 100 µL for a 20g mouse at a 10 mg/kg dose).

III. Tumor Growth Monitoring and Efficacy Evaluation

This protocol details the process of monitoring tumor growth and evaluating the efficacy of **MI-503** treatment.

Materials:

- Calipers
- Animal scale
- Data recording sheets

Procedure:

- Measure the tumor dimensions (length and width) using calipers every 2-3 days.
- Calculate the tumor volume using the formula: $\text{Tumor Volume} = (\text{Length} \times \text{Width}^2) / 2$.

- Record the body weight of each mouse at each measurement time point to monitor for toxicity.
- Continue treatment for the planned duration (e.g., 10-38 days).
- At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors.
- Measure the final tumor weight.
- Analyze the data by comparing the tumor growth rates and final tumor weights between the vehicle-treated and **MI-503**-treated groups.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for an in vivo study using **MI-503**.



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Caption: Workflow for **MI-503** xenograft studies.

Safety and Toxicology

Prolonged treatment with **MI-503** (up to 38 days) has been shown to be well-tolerated in mice, with no significant alterations in body weight or morphological changes in the liver and kidney. [4][7] Furthermore, **MI-503** does not appear to impair normal hematopoiesis in vivo.[4][7]

Conclusion

MI-503 is a promising therapeutic agent that has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the

therapeutic potential of this menin-MLL inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.

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- To cite this document: BenchChem. [Application Notes and Protocols for MI-503 Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609026#mi-503-administration-protocol-for-mouse-xenograft-models]

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